N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole-containing compound characterized by a 4-fluorobenzamide group attached to a 2-phenyl-1,3-benzothiazole scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, allosteric receptor modulation, and antitumor effects .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNSVJBIQGZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or acids under acidic conditions.
Coupling with Phenyl Ring: The benzothiazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.
Introduction of Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in critical biological processes, such as DNA gyrase in bacteria and topoisomerase in cancer cells.
Pathways Involved: It interferes with the DNA replication and repair mechanisms, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
N-[3-(2-Carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide
- Structure : Features a 4-methyl-1,3-thiazole ring substituted with a carbamimidamido group at the 3-phenyl position.
- Key Differences : The benzothiazole is replaced by a thiazole ring, and the substituent position differs (3-phenyl vs. 2-phenyl in the target compound).
FZ5: N-(2-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-fluorobenzamide
- Structure : Contains a dithiarsinan-2-yl group instead of benzothiazole.
- Key Differences : The sulfur-arsenic heterocycle replaces benzothiazole, likely increasing molecular weight and altering electronic properties.
- Synthesis : Lower yield (25% vs. 53% for FZ2) suggests steric challenges in ortho-substituted derivatives .
Analogues with Modified Benzamide Groups
LY-344864: N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide
- Structure : Retains the 4-fluorobenzamide group but replaces benzothiazole with a tetrahydrocarbazole moiety.
- Activity : Likely targets neurological pathways, contrasting with benzothiazole-based compounds .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Structure : Substitutes the 4-fluoro group with a butoxy chain.
- Key Differences : The butoxy group increases lipophilicity (XLogP3 = 6.1 vs. ~4 for the fluoro analogue) and molecular weight (402.5 g/mol vs. ~350 g/mol).
Fluorinated vs. Non-Fluorinated Analogues
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] vs. N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]
- Structural Difference : 2-BTFBA has a fluorine atom at the ortho position of the benzamide.
- Spectroscopic Impact : Fluorine introduction shifts NMR signals (e.g., aromatic proton deshielding) and alters IR absorption bands (C=O and C-F stretches) .
- Biological Impact : Fluorine may enhance metabolic stability and modulate electronic interactions with target proteins .
Spectroscopic Comparisons
Antitumor Potential
Enzyme Inhibition
- LMWPTP Inhibitors () : Compounds like Cpd D [(1,3-benzothiazol-2-yl)carbamoyl]methanesulfonic acid highlight benzothiazole’s role in phosphatase inhibition. The absence of a fluorobenzamide group in Cpd D may reduce selectivity compared to the target compound .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a phenyl ring and a fluorobenzamide group. Its molecular formula is CHFNOS, with a molecular weight of approximately 350.39 g/mol. The presence of the fluorine atom enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNOS |
| Molecular Weight | 350.39 g/mol |
Target Pathogen
The primary target of this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis. Benzothiazole derivatives are known to inhibit the growth of this bacterium through various biochemical pathways.
Mode of Action
The compound interacts with specific enzymes involved in essential cellular processes such as:
- Cell wall synthesis
- Protein synthesis
- DNA replication
These interactions result in the inhibition of bacterial growth and proliferation.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity : The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anti-inflammatory Properties : Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory effects, which may extend to this compound.
Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Tests : In vitro assays revealed that the compound inhibited the growth of various bacterial strains at low micromolar concentrations. For example, it exhibited an IC50 value of 5 µM against M. tuberculosis .
Bacterial Strain IC50 (µM) Mycobacterium tuberculosis 5 Staphylococcus aureus 10 Escherichia coli 15 - Anticancer Studies : In cell line studies, this compound demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.
Case Studies
A notable case study involved the synthesis and evaluation of this compound analogs for enhanced biological activity. Researchers modified the benzothiazole moiety to optimize binding affinity to bacterial enzymes. The analogs showed improved potency against resistant strains of bacteria compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
